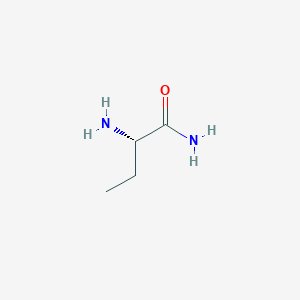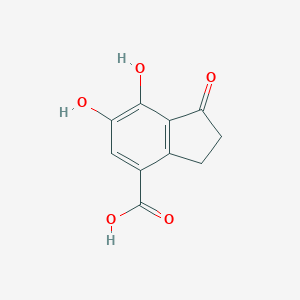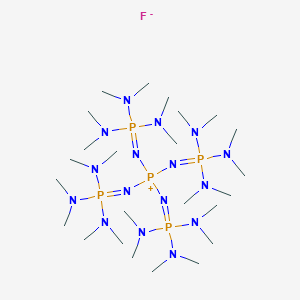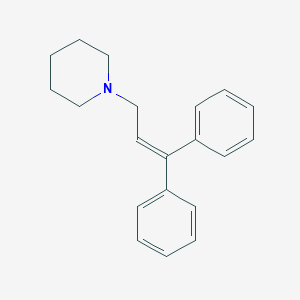
Piperidine, 1-(3,3-diphenylallyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Piperidine, 1-(3,3-diphenylallyl)-” is a derivative of piperidine . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . In the title compound, C22H27NO, the piperidine ring adopts a chair conformation .
Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical And Chemical Properties Analysis
Piperidine is a colorless liquid with an odor described as objectionable, typical of amines . It is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Applications De Recherche Scientifique
Gastric Antisecretory Agents
- Piperidine derivatives such as 4-(diphenylmethyl)-1-piperidinemethanimine exhibit potent oral gastric antisecretory activity in rats. These compounds are being explored for their potential in treating peptic ulcer disease, with modifications to diminish anticholinergic activity (Scott et al., 1983).
Analytical Characterization and Synthesis
- Studies have been conducted on the synthesis and analytical characterization of diphenidine and its isomers. These substances are notable for their NMDA receptor activity, which is similar to ketamine, and are used in research settings (Wallach et al., 2015).
Biological Activities of Piperidine Derivatives
- Piperidine is an important class in medicinal chemistry, with derivatives showing diverse biological activities such as herbicidal, fungicidal, anticancer, and anesthetic properties. The synthesis and characterization of various piperidine derivatives have been a subject of significant research (Mubarak, 2017).
Corrosion Inhibition
- Piperidine and its derivatives, such as piperidones, have been investigated for their effectiveness as corrosion inhibitors for copper in sulfuric acid. These studies help in understanding the structure-dependent electron donor properties and adsorption mechanisms of these compounds (Sankarapapavinasam et al., 1991).
Antimicrobial Activities
- Certain piperidine derivatives have been synthesized and screened for antimicrobial activities against various bacterial strains. This research is pivotal in developing new antimicrobial agents (Ovonramwen et al., 2019).
Neuroleptic Agents
- Piperidine derivatives have been synthesized for use in metabolic studies related to neuroleptic agents. These compounds are significant in understanding the pharmacokinetics and dynamics of drugs affecting the central nervous system (Nakatsuka et al., 1981).
Anticancer Applications
- Piperidine and its major alkaloid, piperine, extracted from black pepper, have shown therapeutic potential against various cancers. Their influence on crucial signaling pathways in cancer development and progression highlights their significance in oncology research (Mitra et al., 2022).
Alkaloids from Mangroves
- Piperidine alkaloids have been isolated from mangrove species, contributing to the understanding of natural products and their potential pharmaceutical applications (Liu et al., 2010).
Orientations Futures
The sustainable production of value-added N-heterocycles from available biomass allows to reduce the reliance on fossil resources and creates .
Relevant Papers
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Propriétés
IUPAC Name |
1-(3,3-diphenylprop-2-enyl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N/c1-4-10-18(11-5-1)20(19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21/h1-2,4-7,10-14H,3,8-9,15-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCURCBRVYTAME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70157075 |
Source


|
| Record name | Piperidine, 1-(3,3-diphenylallyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70157075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidine, 1-(3,3-diphenylallyl)- | |
CAS RN |
13150-57-7 |
Source


|
| Record name | Piperidine, 1-(3,3-diphenylallyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013150577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperidine, 1-(3,3-diphenylallyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70157075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


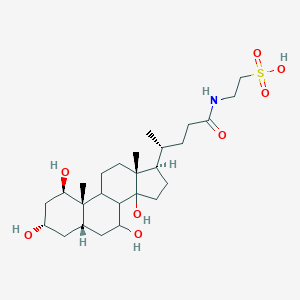
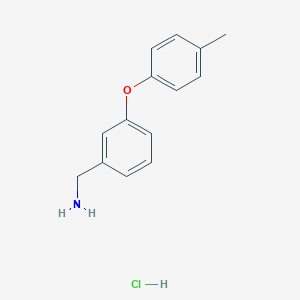
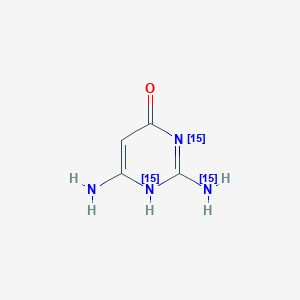
![Imidazo[1,5-a]pyridine-8-carbaldehyde](/img/structure/B114505.png)
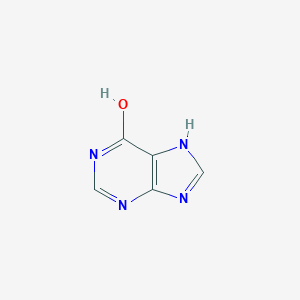
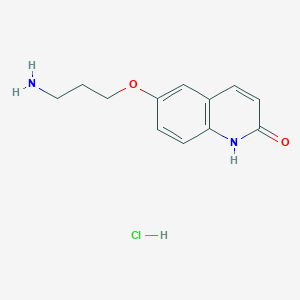
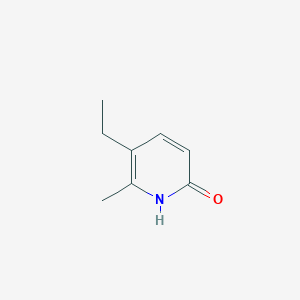
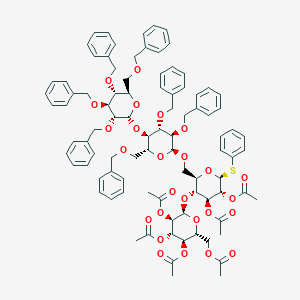
![N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide](/img/structure/B114517.png)
![7-(Acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphadodecane-1-aminium]](/img/structure/B114518.png)
